molecular formula C9H10INO4S B229739 N-[(4-iodophenyl)sulfonyl]-beta-alanine

N-[(4-iodophenyl)sulfonyl]-beta-alanine

Cat. No.: B229739
M. Wt: 355.15 g/mol
InChI Key: BSKXHODAFZJMLB-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)sulfonyl]-beta-alanine is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine. Its structure features a 4-iodophenylsulfonyl group attached to the beta-amino group of alanine, conferring unique physicochemical properties. The iodine substituent enhances molecular weight (371.15 g/mol) and lipophilicity, which may influence bioavailability and receptor interactions. This compound is synthesized via sulfonylation of beta-alanine using 4-iodobenzenesulfonyl chloride under basic conditions, a method analogous to routes described for related sulfonamides .

Properties

Molecular Formula

C9H10INO4S

Molecular Weight

355.15 g/mol

IUPAC Name

3-[(4-iodophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10INO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)

InChI Key

BSKXHODAFZJMLB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)I

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of sulfonamide-beta-alanine derivatives is heavily influenced by substituents on the phenyl ring. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Sulfonamide-beta-alanine Derivatives
Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-Iodo (Target) C₉H₁₀INO₄S 371.15 High lipophilicity; potential enzyme inhibition
4-Methyl C₁₀H₁₃NO₄S 243.3 Increased solubility; lower steric bulk
4-Acetamido C₁₄H₁₇N₃O₆S 355.37 Enhanced hydrogen bonding; improved stability
4-Fluoro C₉H₁₀FNO₄S 247.24 Electron-withdrawing; moderate reactivity
3/4-Amino (Benzothiazole) C₁₃H₁₁N₃O₂S₂ 313.37 Antitumor potential; structural complexity
Key Findings:
  • Halogen Effects: Despite the larger atomic radius of iodine (vs. However, iodine’s polarizability may enhance binding affinity in hydrophobic pockets.
  • Solubility : Methyl and acetamido groups improve aqueous solubility compared to iodine, which prioritizes membrane permeability .
  • Biological Activity: Amino-substituted analogs (e.g., benzothiazole derivatives) show antitumor activity, suggesting structural modifications can redirect therapeutic applications .

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